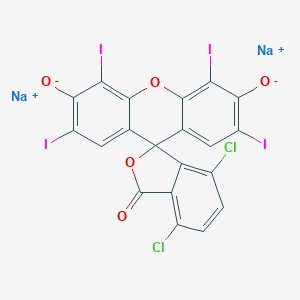
Rose Bengal AT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rose Bengal AT is a useful research compound. Its molecular formula is C20H4Cl2I4Na2O5 and its molecular weight is 948.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodynamic Therapy (PDT)
Photodynamic therapy utilizes photosensitizers like Rose Bengal to treat various medical conditions, including cancers and infections. The mechanism involves the absorption of light by the dye, leading to the production of ROS that can induce cell death in targeted tissues.
Case Study: Treatment of Basal Cell Carcinoma
A study evaluated the effectiveness of a cationic phosphorus dendrimer-Rose Bengal complex against basal cell carcinoma cell lines. The results demonstrated that the complex significantly enhanced singlet oxygen production and cellular uptake compared to free Rose Bengal, indicating its potential as an effective PDT agent .
Table 1: Efficacy of Rose Bengal-Dendrimer Complex in PDT
| Parameter | Free Rose Bengal | Dendrimer Complex | Improvement Factor |
|---|---|---|---|
| Singlet Oxygen Production | Lower | Higher | 2-7 times |
| Cellular Uptake | Baseline | Enhanced | 2-7 times |
| Dark Toxicity | Present | None | N/A |
Antibacterial Applications
Rose Bengal has been studied for its antibacterial properties, particularly against multidrug-resistant (MDR) strains. Its application in treating skin and soft tissue infections has shown promising results.
Case Study: Inhibition of Fungal Keratitis
In an experimental study comparing Rose Bengal and riboflavin for photodynamic therapy on fungal isolates (Fusarium solani, Aspergillus fumigatus, Candida albicans), Rose Bengal successfully inhibited growth in all tested isolates under irradiation .
Table 2: Antibacterial Activity of Rose Bengal Against Fungal Isolates
| Fungal Isolate | Growth Inhibition (PDT with RB) | Control Group Growth |
|---|---|---|
| Fusarium solani | Yes | Unrestricted |
| Aspergillus fumigatus | Yes | Unrestricted |
| Candida albicans | Yes | Unrestricted |
Organic Synthesis
Rose Bengal also serves as a catalyst in organic reactions, particularly in the synthesis of nitrogen-containing heterocycles. Its ability to facilitate bond formation and functionalization under visible light has been extensively documented.
Case Study: Synthesis of Heterocycles
Research highlights the use of Rose Bengal in synthesizing various heterocycles through photoredox catalysis. The dye's ability to mediate reactions efficiently has led to the development of new synthetic pathways that are valuable in organic chemistry .
Table 3: Synthetic Reactions Catalyzed by Rose Bengal
| Reaction Type | Product Type | Conditions |
|---|---|---|
| C–H Bond Functionalization | Nitrogen-containing Heterocycles | Visible Light Irradiation |
| Cross Coupling | Diverse Organic Compounds | Photoredox Conditions |
Dermatological Applications
Due to its fluorescence properties, Rose Bengal is being explored for dermatological applications, particularly in enhancing drug delivery across the skin barrier.
Case Study: Skin Permeation Studies
A recent study developed a fluorescence-coupled HPLC method to quantify Rose Bengal within skin matrices. This method allows for detailed analysis of RB's permeation profiles when incorporated into topical formulations, indicating its potential effectiveness in dermatological therapies .
Table 4: Quantitative Analysis of RB in Skin Formulations
| Parameter | Value |
|---|---|
| Specificity | High |
| Linearity | Confirmed |
| Limit of Detection (LOD) | Low |
| Accuracy | High |
Propriétés
Numéro CAS |
18265-55-9 |
|---|---|
Formule moléculaire |
C20H4Cl2I4Na2O5 |
Poids moléculaire |
948.7 g/mol |
Nom IUPAC |
disodium;4,7-dichloro-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H6Cl2I4O5.2Na/c21-7-1-2-8(22)12-11(7)19(29)31-20(12)5-3-9(23)15(27)13(25)17(5)30-18-6(20)4-10(24)16(28)14(18)26;;/h1-4,27-28H;;/q;2*+1/p-2 |
Clé InChI |
JMWHLOJMXZVRMC-UHFFFAOYSA-L |
SMILES |
C1=CC(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)[O-])I)I)[O-])I)Cl.[Na+].[Na+] |
SMILES canonique |
C1=CC(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)[O-])I)I)[O-])I)Cl.[Na+].[Na+] |
Key on ui other cas no. |
18265-55-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















